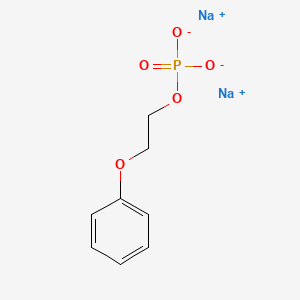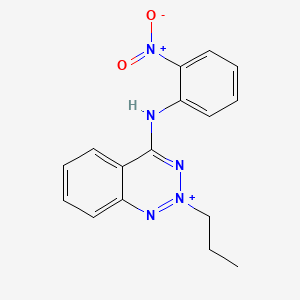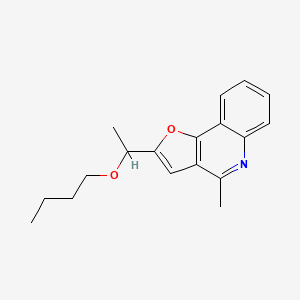
2-(1-Butoxyethyl)-4-methylfuro(3,2-c)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Butoxyethyl)-4-methylfuro(3,2-c)quinoline is a heterocyclic compound that belongs to the furoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a furoquinoline core with a butoxyethyl group at the 2-position and a methyl group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butoxyethyl)-4-methylfuro(3,2-c)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzophenone with butyl bromide in the presence of a base, followed by cyclization with a suitable reagent to form the furoquinoline core. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Butoxyethyl)-4-methylfuro(3,2-c)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxyethyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Reduced furoquinoline compounds.
Substitution: Substituted furoquinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(1-Butoxyethyl)-4-methylfuro(3,2-c)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Butoxyethyl)-4-methylfuro(3,2-c)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
2-(1-Butoxyethyl)-4-methylfuro(3,2-c)quinoline can be compared with other furoquinoline derivatives, such as:
This compound: Known for its unique substitution pattern, which may confer distinct biological activities.
This compound: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological properties.
Propiedades
Número CAS |
88654-61-9 |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
2-(1-butoxyethyl)-4-methylfuro[3,2-c]quinoline |
InChI |
InChI=1S/C18H21NO2/c1-4-5-10-20-13(3)17-11-15-12(2)19-16-9-7-6-8-14(16)18(15)21-17/h6-9,11,13H,4-5,10H2,1-3H3 |
Clave InChI |
NZCPWWWETUMEQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)C1=CC2=C(O1)C3=CC=CC=C3N=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


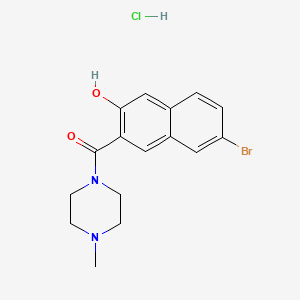
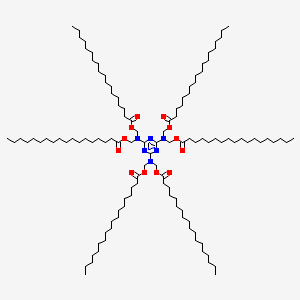

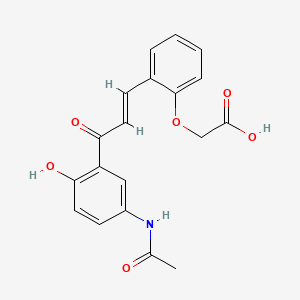
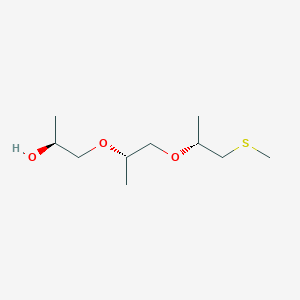
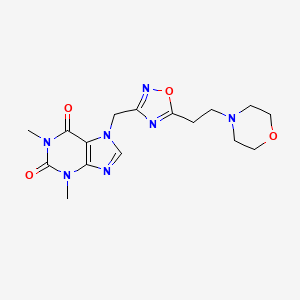
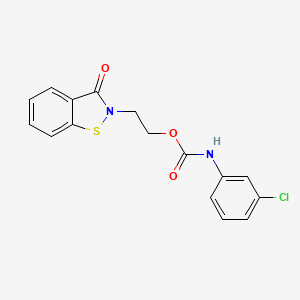
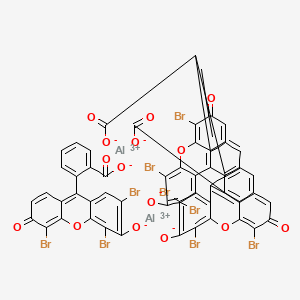
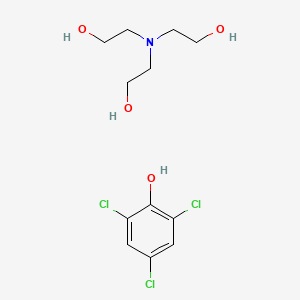
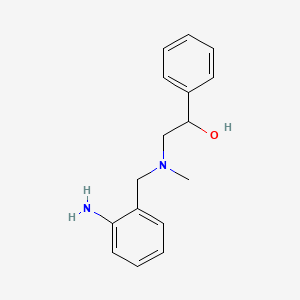
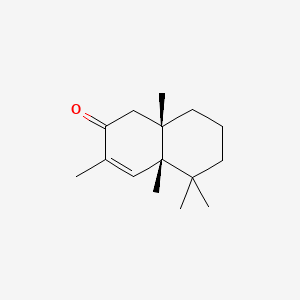
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)
